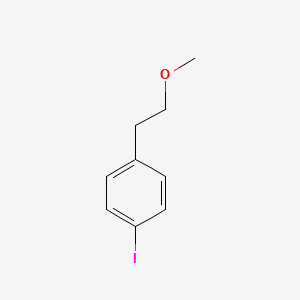

1-Iodo-4-(2-methoxyethyl)benzene

Description

BenchChem offers high-quality 1-Iodo-4-(2-methoxyethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-4-(2-methoxyethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

254436-31-2 |

|---|---|

Molecular Formula |

C9H11IO |

Molecular Weight |

262.09 g/mol |

IUPAC Name |

1-iodo-4-(2-methoxyethyl)benzene |

InChI |

InChI=1S/C9H11IO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |

InChI Key |

OPRVFQVLKQJZRN-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Foundational & Exploratory

1-Iodo-4-(2-methoxyethyl)benzene chemical structure and properties

The following technical guide details the chemical structure, synthesis, and applications of 1-Iodo-4-(2-methoxyethyl)benzene , a specialized aryl iodide intermediate used in medicinal chemistry for introducing solubility-enhancing ether motifs.

High-Purity Building Block for Medicinal Chemistry & Materials Science

Executive Summary

1-Iodo-4-(2-methoxyethyl)benzene (CAS: 254436-31-2) is a bifunctional aromatic intermediate characterized by a reactive iodine handle and a solubilizing methoxyethyl tail. In drug discovery, this molecule serves as a critical building block for installing the 4-(2-methoxyethyl)phenyl moiety—a structural motif frequently employed to modulate lipophilicity (LogP) and improve metabolic stability compared to simple alkyl chains. Its iodine substituent renders it highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), making it an essential tool for diversifying scaffold libraries.

Chemical Identity & Physical Properties[1][2]

Core Identifiers

| Parameter | Detail |

| Chemical Name | 1-Iodo-4-(2-methoxyethyl)benzene |

| Synonyms | 4-(2-Methoxyethyl)iodobenzene; p-(2-Methoxyethyl)phenyl iodide; 1-(2-Methoxyethyl)-4-iodobenzene |

| CAS Number | 254436-31-2 |

| Molecular Formula | C₉H₁₁IO |

| Molecular Weight | 262.09 g/mol |

| SMILES | COCCc1ccc(I)cc1 |

| InChI Key | Unique identifier required for database integration.[1] |

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Range | Note |

| Physical State | Liquid or Low-melting Solid | Ethers typically have lower MPs than parent alcohols. |

| Boiling Point | ~265–270 °C (at 760 mmHg) | Predicted based on 4-iodoanisole and homologs. |

| Density | ~1.55 g/cm³ | High density due to the heavy iodine atom. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water due to lipophilic aryl core. |

| LogP | ~3.2 | Predicted; suitable for CNS-active drug design. |

Synthesis & Manufacturing Protocols

The synthesis of 1-Iodo-4-(2-methoxyethyl)benzene is most reliably achieved through the O-methylation of 4-iodophenethyl alcohol . This route is preferred over direct iodination of (2-methoxyethyl)benzene due to superior regiocontrol (avoiding ortho isomers).

Reaction Pathway (Graphviz Visualization)

Figure 1: Regioselective synthesis via Williamson Ether Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 1-Iodo-4-(2-methoxyethyl)benzene from 4-iodophenethyl alcohol.

-

Preparation:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge with Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv).

-

Wash NaH with dry hexane (2x) to remove oil if high purity is required; otherwise, use as is.

-

Suspend NaH in anhydrous Tetrahydrofuran (THF) (0.2 M concentration relative to substrate). Cool to 0°C.

-

-

Alkoxide Formation:

-

Dissolve 4-iodophenethyl alcohol (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the alcohol solution dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will be observed.

-

Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Methylation:

-

Cool the mixture back to 0°C.

-

Add Iodomethane (MeI) (1.5 equiv) dropwise. Caution: MeI is a volatile carcinogen; use a fume hood.

-

Allow the reaction to warm to RT and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

-

Work-up & Purification:

-

Quench carefully with saturated aqueous NH₄Cl at 0°C.

-

Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel (Gradient: 0–10% EtOAc in Hexanes). The product is typically less polar than the starting alcohol.

-

Reactivity & Applications in Drug Development

The iodine atom at the C1 position is a "privileged" handle for transition-metal catalysis. The -(CH2)2OMe chain remains inert under these conditions, serving as a stable pendant group.

Strategic Utility Map

Figure 2: Divergent synthetic utility in library construction.

Key Transformations

-

Suzuki-Miyaura Coupling:

-

Reacts with aryl/heteroaryl boronic acids to form biaryl systems.

-

Relevance: Used to attach the methoxyethyl-phenyl tail to pharmacophores (e.g., pyrazoles, pyridines) to improve aqueous solubility without introducing ionizable groups.

-

-

Lithium-Halogen Exchange:

-

Treatment with n-BuLi at -78°C generates the aryllithium species.

-

Relevance: Can be trapped with borates (to make the boronic acid) or aldehydes (to form secondary alcohols).

-

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Two doublets (AA'BB' system) at ~7.60 ppm (2H, d, J=8 Hz, H-ortho to I) and ~7.00 ppm (2H, d, J=8 Hz, H-meta to I).

-

Aliphatic Region:

-

Triplet at ~3.55 ppm (2H, t, -CH ₂-O-).

-

Singlet at ~3.35 ppm (3H, s, -OCH ₃).

-

Triplet at ~2.85 ppm (2H, t, Ar-CH ₂-).

-

-

-

¹³C NMR:

-

Characteristic signals for the C-I carbon (~90 ppm) and the ether carbons (~73 ppm for CH₂-O, ~58 ppm for OMe).

-

-

Mass Spectrometry (GC-MS/ESI):

-

Molecular ion [M]⁺ at m/z 262.

-

Fragment loss of -CH₂OMe or Iodine may be observed.

-

Safety & Handling

-

Hazards: Aryl iodides can be skin and eye irritants. Iodomethane (used in synthesis) is a potent alkylating agent and suspected carcinogen.

-

Storage: Store in a cool, dry place, protected from light (iodides can discolor/decompose upon prolonged light exposure).

-

Disposal: Dispose of halogenated organic waste in designated containers. Do not mix with strong oxidizers.

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Palladium-Catalyzed Cross-Coupling of Aryl Iodides

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

-

-

Properties of 4-Iodophenethyl Alcohol (Precursor)

-

Sigma-Aldrich (Merck) Safety Data Sheet & Product Specification for CAS 1016736-24-9. Link

-

-

Database Entry for 1-Iodo-4-(2-methoxyethyl)

-

ChemSrc Entry for CAS 254436-31-2. Link

-

Sources

An In-depth Technical Guide to 1-Iodo-4-(2-methoxyethyl)benzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Iodo-4-(2-methoxyethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Due to its apparent novelty, a registered CAS number has not been identified in common chemical databases. This guide, therefore, presents a robust, proposed multi-step synthesis pathway starting from commercially available precursors. Furthermore, it details the predicted spectroscopic characteristics, explores the anticipated reactivity in key synthetic transformations, and outlines essential safety and handling protocols. This document serves as a foundational resource for researchers seeking to synthesize and utilize this compound in their scientific endeavors.

Introduction: The Strategic Value of Aryl Iodides in Modern Synthesis

Aryl iodides are a cornerstone of modern organic synthesis, primarily owing to the unique properties of the carbon-iodine bond. The C-I bond is the least stable among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of nucleophilic substitution and, most notably, transition metal-catalyzed cross-coupling reactions. This high reactivity enables the facile construction of complex molecular architectures, a critical aspect of drug discovery and materials science.

The target molecule, 1-Iodo-4-(2-methoxyethyl)benzene, combines the reactive aryl iodide moiety with a 2-methoxyethyl side chain. This side chain can influence the compound's solubility, lipophilicity, and metabolic stability, making it an attractive synthon for medicinal chemistry programs. The ether linkage within the side chain can also serve as a hydrogen bond acceptor, potentially influencing ligand-receptor interactions. This guide provides the necessary theoretical and practical framework for the synthesis and application of this promising, yet underexplored, chemical entity.

Proposed Synthesis of 1-Iodo-4-(2-methoxyethyl)benzene

Given the absence of a commercially available source or a published synthesis for 1-Iodo-4-(2-methoxyethyl)benzene, a plausible and efficient multi-step synthetic route is proposed, commencing from the readily available starting material, 4-hydroxyacetophenone.

Overall Synthetic Strategy

The proposed synthesis is a three-step process:

-

Synthesis of 4-(2'-methoxyethyl)phenol: This intermediate is synthesized from 4-hydroxyacetophenone through a two-step sequence involving bromination, methoxide exchange, and subsequent reduction.

-

Deoxygenation of 4-(2'-methoxyethyl)phenol: The phenolic hydroxyl group is removed to yield the core benzene derivative, 4-(2-methoxyethyl)benzene.

-

Electrophilic Iodination: The final step involves the regioselective iodination of the activated benzene ring to afford the target compound, 1-Iodo-4-(2-methoxyethyl)benzene.

dot digraph "Synthetic Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="4-Hydroxyacetophenone"]; step1 [label="1. Bromination\n2. Methoxide Exchange\n3. Reduction", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate1 [label="4-(2'-methoxyethyl)phenol"]; step2 [label="Deoxygenation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; intermediate2 [label="4-(2-methoxyethyl)benzene"]; step3 [label="Iodination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="1-Iodo-4-(2-methoxyethyl)benzene", style=bold, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 [label="[Ref: EP0449602A1]"]; step1 -> intermediate1; intermediate1 -> step2 [label="e.g., Barton-McCombie"]; step2 -> intermediate2; intermediate2 -> step3 [label="I2, Oxidant"]; step3 -> product; } caption="Proposed synthetic pathway for 1-Iodo-4-(2-methoxyethyl)benzene."

Detailed Experimental Protocols

This procedure is adapted from a patented method for the production of this key intermediate.[1][2]

-

Protocol:

-

Bromination: 4-hydroxyacetophenone is first brominated at the alpha-position to yield α-bromo-4-hydroxyacetophenone.

-

Methoxide-Bromide Exchange: The resulting α-bromo-4-hydroxyacetophenone is then treated with sodium methoxide in methanol. This nucleophilic substitution reaction replaces the bromine atom with a methoxy group, affording α-methoxy-4-hydroxyacetophenone.

-

Reduction: The final step in forming the intermediate is the reduction of the ketone functionality. A single-step reduction using hydrogen gas in the presence of a suitable hydrogenation catalyst (e.g., palladium on carbon) will reduce the ketone to a methylene group, yielding 4-(2'-methoxyethyl)phenol.

-

The removal of the phenolic hydroxyl group can be achieved through several methods. The Barton-McCombie deoxygenation is a reliable and widely used method for such transformations.[3][4][5]

-

Protocol (Barton-McCombie Deoxygenation):

-

Formation of a Thiocarbonyl Derivative: The phenolic hydroxyl group of 4-(2'-methoxyethyl)phenol is first converted into a thiocarbonyl derivative, such as a thionoformate or a xanthate. This is typically achieved by reacting the phenol with a thiocarbonylating agent (e.g., phenyl chlorothionoformate) in the presence of a base (e.g., pyridine).

-

Radical-Mediated Reduction: The thiocarbonyl derivative is then treated with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a hydrogen atom source (e.g., tributyltin hydride or, for a less toxic alternative, a silane-based reducing agent). The radical chain reaction results in the cleavage of the C-O bond and its replacement with a C-H bond, yielding 4-(2-methoxyethyl)benzene.

-

dot digraph "Barton-McCombie Deoxygenation" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

phenol [label="4-(2'-methoxyethyl)phenol"]; thiocarbonyl [label="Thiocarbonyl Derivative"]; radical_initiator [label="Radical Initiator (AIBN)"]; h_source [label="Hydrogen Source (e.g., Bu3SnH)"]; product [label="4-(2-methoxyethyl)benzene", style=bold, fillcolor="#34A853", fontcolor="#FFFFFF"];

phenol -> thiocarbonyl [label="Thiocarbonylation"]; thiocarbonyl -> product [label="Radical Reduction"]; radical_initiator -> product [style=dashed]; h_source -> product [style=dashed]; } caption="Barton-McCombie deoxygenation workflow."

The 4-(2-methoxyethyl)benzene intermediate is an activated aromatic ring, susceptible to electrophilic aromatic substitution. The 2-methoxyethyl group is an ortho-, para-directing group. Since the para position is occupied, iodination is expected to occur at one of the ortho positions. Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.[1][6][7][8]

-

Protocol:

-

A solution of 4-(2-methoxyethyl)benzene in a suitable solvent (e.g., dichloromethane or acetic acid) is prepared.

-

To this solution, molecular iodine (I₂) is added.

-

An oxidizing agent, such as nitric acid, hydrogen peroxide, or a hypervalent iodine reagent, is then added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

-

Predicted Physicochemical and Spectroscopic Properties

While experimental data for 1-Iodo-4-(2-methoxyethyl)benzene is not available, its properties can be reliably predicted based on structurally analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁IO |

| Molecular Weight | 262.09 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Expected to be >200 °C at atmospheric pressure |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone) |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The aromatic region is expected to show a complex splitting pattern for the three protons on the benzene ring.

-

A triplet corresponding to the two protons of the -CH₂- group adjacent to the benzene ring.

-

A triplet corresponding to the two protons of the -CH₂- group adjacent to the methoxy group.

-

A singlet for the three protons of the methoxy (-OCH₃) group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Six distinct signals are expected in the aromatic region, with the carbon atom bearing the iodine atom being significantly shifted upfield.

-

Signals corresponding to the two methylene carbons of the ethyl chain.

-

A signal for the methoxy carbon.

-

-

IR (Infrared) Spectroscopy:

-

Characteristic C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations for the aromatic ring.

-

A strong C-O stretching band for the ether linkage.

-

A C-I stretching vibration in the fingerprint region.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) is expected at m/z = 262.

-

A characteristic fragmentation pattern involving the loss of the iodine atom and cleavage of the methoxyethyl side chain.

-

Reactivity and Synthetic Applications

1-Iodo-4-(2-methoxyethyl)benzene is anticipated to be a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the aryl iodide moiety.

Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition to low-valent transition metal catalysts, making this compound an excellent substrate for a wide array of cross-coupling reactions.

dot digraph "Cross-Coupling Reactions" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="1-Iodo-4-(2-methoxyethyl)benzene", style=bold, fillcolor="#EA4335", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling\n(Boronic Acids/Esters)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; heck [label="Heck Coupling\n(Alkenes)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; sonogashira [label="Sonogashira Coupling\n(Terminal Alkynes)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig Amination\n(Amines)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product_suzuki [label="Biaryls"]; product_heck [label="Stilbenes"]; product_sonogashira [label="Aryl Alkynes"]; product_buchwald [label="Aryl Amines"];

start -> suzuki; suzuki -> product_suzuki; start -> heck; heck -> product_heck; start -> sonogashira; sonogashira -> product_sonogashira; start -> buchwald; buchwald -> product_buchwald; } caption="Key cross-coupling reactions of 1-Iodo-4-(2-methoxyethyl)benzene."

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted stilbene derivatives.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to generate aryl alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form substituted anilines.

-

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

-

Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents.

Other Important Transformations

-

Nucleophilic Aromatic Substitution (SNAAr): While less common for aryl iodides compared to their more electron-deficient counterparts, under specific conditions with strong nucleophiles, substitution of the iodine atom may be possible.

-

Formation of Organometallic Reagents: The compound can be converted into the corresponding Grignard reagent or organolithium species via metal-halogen exchange. These reagents are powerful nucleophiles for the formation of new carbon-carbon bonds.

-

Hypervalent Iodine Chemistry: Oxidation of the iodide can lead to the formation of hypervalent iodine reagents, which are themselves valuable oxidizing agents in organic synthesis.

Safety and Handling

Organoiodine compounds should be handled with care in a well-ventilated fume hood.

| Hazard | Precaution |

| Toxicity | The toxicological properties of 1-Iodo-4-(2-methoxyethyl)benzene have not been evaluated. It should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat. |

| Storage | Store in a cool, dry, and dark place in a tightly sealed container. Aryl iodides can be light-sensitive and may slowly decompose to release iodine, leading to a yellow or brown discoloration. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

1-Iodo-4-(2-methoxyethyl)benzene represents a valuable yet currently underexplored building block for organic synthesis. This guide has provided a feasible synthetic pathway, predicted its key physicochemical and spectroscopic properties, and outlined its potential reactivity and applications. The information presented herein is intended to empower researchers in the fields of medicinal chemistry, drug development, and materials science to synthesize and utilize this versatile compound in their pursuit of novel molecular entities. The high reactivity of the aryl iodide moiety, coupled with the potentially beneficial physicochemical properties imparted by the 2-methoxyethyl side chain, positions this compound as a promising tool for the creation of innovative chemical structures.

References

-

Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]

-

Li, Y., et al. (2022). Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis. Angewandte Chemie International Edition, 61(32), e202205561. [Link]

-

Chen, G., & Xu, B. (2023). Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Organic Letters, 25(34), 6356–6360. [Link]

-

Chen, G., et al. (2025). Gold-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides with Alkyl Nitriles or Silver Cyanate. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Organoiodine chemistry. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Iodobenzene. PubChem. Retrieved February 17, 2026, from [Link]

-

Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266. [Link]

-

Gilbert, D. L. (2014). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. University of Mississippi. [Link]

-

Sathiyapriya, R., & Karunakaran, R. J. (2009). Iodination of Alkylbenzenes using Benzyltriphenylphosphonium Dichromate / I2 System. E-Journal of Chemistry, 6(4), 1164-1166. [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 17, 2026, from [Link]

-

Banerjee, A. K., Cabrera, E., & Azcar, G. (2000). Iodine-Methanol Induced Novel Fragmentation of Bicyclic Diones to Anisole Derivatives. Synthetic Communications, 30(21), 3815-3821. [Link]

-

Wikipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved February 17, 2026, from [Link]

-

Zard, S. Z. (2019). Reflections on the mechanism of the Barton-McCombie Deoxygenation and on its consequences. Beilstein Journal of Organic Chemistry, 15, 2426–2445. [Link]

-

Chemistry LibreTexts. (2022, September 13). II. Deoxygenation: The Barton-McCombie Reaction. [Link]

- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

-

Jin, X., et al. (2021). Metal–support cooperation in Al(PO3)3-supported platinum nanoparticles for the selective hydrogenolysis of phenols to arenes. Nature Catalysis, 4, 407–416. [Link]

-

ACS Publications. (2025, February 10). Accessing Arenes via the Hydrodeoxygenation of Phenolic Derivatives Enabled by Hydrazine. ACS Catalysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Accessing Arenes via the Hydrodeoxygenation of Phenolic Derivatives Enabled by Hydrazine. PubMed Central. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Formic Acid Pursues Efficient Hydrodeoxygenation of Naphthols and Phenolic Derivatives to Arenes. PubMed Central. Retrieved February 17, 2026, from [Link]

-

König, B. (2013). Reductive Deoxygenation of Alcohols & Synthesis of Novel Natural Products isolated from Ruscus aculeatus L. University of Regensburg. [Link]

-

ACS Publications. (2020, September 15). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. [Link]

-

National Center for Biotechnology Information. (n.d.). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. PubMed Central. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (n.d.). Toward Value-Added Arenes from Lignin-Derived Phenolic Compounds via Catalytic Hydrodeoxygenation. ACS Sustainable Chemistry & Engineering. Retrieved February 17, 2026, from [Link]

-

Google Patents. (n.d.). Method for producing 4-\2'-methoxyethyl\ phenol - European Patent Office - EP 0449602 A1. Retrieved February 17, 2026, from [Link]

Sources

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. researchgate.net [researchgate.net]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

Technical Guide: Physicochemical Properties, Synthesis, and Applications of 1-Iodo-4-(2-methoxyethyl)benzene

A Comprehensive Resource for Researchers in Synthetic Chemistry and Drug Discovery

Section 1: Core Molecular Profile and Structural Elucidation

This guide provides an in-depth analysis of 1-Iodo-4-(2-methoxyethyl)benzene, a substituted aryl iodide of significant interest in organic synthesis and medicinal chemistry. Aryl iodides serve as versatile building blocks, primarily due to the unique reactivity of the carbon-iodine (C-I) bond. The C-I bond is the least stable among carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1] This property allows for the strategic introduction of complex molecular fragments, a cornerstone of modern drug development.[]

Molecular Formula and Weight

The precise chemical identity of a compound is fundamental to all subsequent research. For 1-Iodo-4-(2-methoxyethyl)benzene, the molecular structure consists of a benzene ring substituted with an iodo group and a 2-methoxyethyl group at the para position (positions 1 and 4, respectively).

Based on its structure, the molecular formula is calculated as C₉H₁₁IO .

The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

Carbon (C): 9 x 12.011 u = 108.099 u

-

Hydrogen (H): 11 x 1.008 u = 11.088 u

-

Iodine (I): 1 x 126.904 u = 126.904 u

-

Oxygen (O): 1 x 15.999 u = 15.999 u

-

Total Molecular Weight: 262.09 g/mol

Note on Data Availability and Use of a Structural Analogue

While the theoretical properties of 1-Iodo-4-(2-methoxyethyl)benzene can be derived, comprehensive, experimentally verified data for this specific molecule is not widely available in public chemical databases. To provide practical, field-proven insights, this guide will utilize the closely related and well-documented structural analogue, 1-Iodo-4-(methoxymethyl)benzene , as a reference compound for discussing physicochemical properties, synthetic strategies, and reactivity. The principles and applications discussed are broadly applicable to both molecules.

Section 2: Physicochemical and Spectroscopic Characterization

The physical and spectroscopic properties of an intermediate are critical for designing reaction conditions, purification protocols, and storage procedures. The data presented below pertains to the analogue 1-Iodo-4-(methoxymethyl)benzene .

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 1-Iodo-4-(methoxymethyl)benzene | PubChem[3] |

| CAS Number | 91912-54-8 | Sigma-Aldrich |

| Molecular Formula | C₈H₉IO | PubChem[3] |

| Molecular Weight | 248.06 g/mol | PubChem[3] |

| Physical Form | Liquid | Sigma-Aldrich |

| InChIKey | DCQYAEJVEBYSTJ-UHFFFAOYSA-N | Sigma-Aldrich |

Spectroscopic Profile: The Basis for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): For 1-Iodo-4-(2-methoxyethyl)benzene, the proton spectrum would be expected to show distinct signals for the aromatic protons (typically two doublets in the 7-8 ppm range for a 1,4-disubstituted pattern), a triplet for the benzylic methylene (-Ar-CH₂ -), a triplet for the methylene adjacent to the oxygen (-CH₂ -O-), and a singlet for the methoxy methyl protons (-OCH₃ ). The key differentiator from its analogue, 1-Iodo-4-(methoxymethyl)benzene, would be the presence of two distinct methylene signals as triplets, rather than a single benzylic methylene singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal four distinct aromatic carbon signals, two aliphatic methylene carbons, and one methoxy carbon. The carbon atom directly bonded to the iodine would exhibit a characteristic upfield shift compared to the other aromatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to the exact mass of C₉H₁₁IO. Fragmentation patterns would likely involve the loss of the methoxyethyl side chain or the iodine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Expected peaks include C-H stretching for aromatic and aliphatic groups (~3100-2850 cm⁻¹), C=C stretching for the aromatic ring (~1600-1450 cm⁻¹), and a strong C-O stretching band for the ether linkage (~1100 cm⁻¹).

Section 3: Synthesis and Mechanistic Pathways

The synthesis of 1-Iodo-4-(2-methoxyethyl)benzene can be approached through several strategic routes. The choice of pathway often depends on the availability and cost of starting materials.

Route 1: Electrophilic Aromatic Iodination

This is the most direct approach, starting from the commercially available (2-methoxyethyl)benzene. The 2-methoxyethyl group is an ortho-, para-directing activator. Due to steric hindrance from the side chain, the para-substituted product is typically favored.

Mechanism: The reaction proceeds via electrophilic aromatic substitution. A source of electrophilic iodine (I⁺) is generated in situ. Common reagents include iodine (I₂) in the presence of an oxidizing agent like nitric acid or periodic acid (H₅IO₆).[4] The π-electrons of the benzene ring attack the I⁺ electrophile, forming a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores aromaticity and yields the final product.

Caption: Workflow for Electrophilic Iodination.

Route 2: The Sandmeyer Reaction

An alternative and highly reliable method involves the diazotization of an aniline precursor, followed by reaction with an iodide salt. This route offers excellent regiochemical control.

Workflow:

-

Start with 4-(2-methoxyethyl)aniline.

-

Diazotization: React the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.[5] Maintaining low temperatures is critical to prevent the unstable diazonium salt from decomposing.[5]

-

Iodide Displacement: Add a solution of potassium iodide (KI) or sodium iodide (NaI) to the diazonium salt solution. The diazonium group (-N₂⁺) is an exceptional leaving group, and it is displaced by the iodide ion (I⁻) to yield the target aryl iodide, liberating nitrogen gas.[5]

Section 4: Applications in Drug Development and Advanced Synthesis

The true value of 1-Iodo-4-(2-methoxyethyl)benzene lies in its utility as a versatile synthetic intermediate. Its applications are central to the construction of complex molecules required in pharmaceutical research.[]

Cornerstone of Cross-Coupling Reactions

The C-I bond is highly reactive towards oxidative addition with transition metal catalysts (e.g., palladium, copper). This makes aryl iodides premier substrates for a wide array of cross-coupling reactions used to form new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with an organoboron reagent to form a C-C bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form a C(sp²)-C(sp) bond.[4]

-

Heck Coupling: Reaction with an alkene to form a new C-C bond.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions are fundamental to medicinal chemistry, allowing for the modular assembly of drug candidates and the rapid exploration of a compound's structure-activity relationship (SAR).[6]

Caption: Role as a Versatile Cross-Coupling Partner.

Role as a Pharmaceutical Intermediate

In drug development, intermediates like this serve several key functions:

-

Lead Optimization: The methoxyethyl side chain can influence the pharmacokinetic properties of a final molecule, such as solubility and metabolic stability. By using the aryl iodide as a scaffold, chemists can modify other parts of the molecule to enhance efficacy and reduce toxicity.[][7]

-

Scaffold for Libraries: It can be used as a common starting material to generate a library of related compounds for high-throughput screening.

-

Structural Probes: The iodine atom itself can be a useful feature. Its size and lipophilicity can be exploited in SAR studies, and in some cases, iodo-containing drugs have shown unique biological activity.[8]

Section 5: Self-Validating Experimental Protocol: Sonogashira Coupling

This protocol provides a representative, self-validating workflow for using an aryl iodide in a Sonogashira coupling reaction.

Objective: To couple 1-Iodo-4-(2-methoxyethyl)benzene with phenylacetylene to form 1-(2-methoxyethyl)-4-(phenylethynyl)benzene.

Materials:

-

1-Iodo-4-(2-methoxyethyl)benzene (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.06 eq)

-

Solvent: Degassed Tetrahydrofuran (THF) and Diisopropylamine (DIPA) (3:1 v/v)

-

Thin Layer Chromatography (TLC) plates, developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent Addition: Add the degassed THF/DIPA solvent mixture via cannula, followed by the phenylacetylene via syringe. Causality: Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Monitoring (Self-Validation Step 1): Stir the reaction at room temperature. Monitor the progress by TLC. The disappearance of the aryl iodide spot and the appearance of a new, higher-Rf product spot indicates the reaction is proceeding.

-

Workup: Once the reaction is complete (as determined by TLC), quench by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine. Causality: The washes remove the amine base, copper salts, and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation Step 2): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Collect fractions and analyze by TLC to isolate the pure product.

-

Characterization (Self-Validation Step 3): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS, comparing the obtained data to the expected values for the target molecule.

Section 6: Conclusion

1-Iodo-4-(2-methoxyethyl)benzene, along with its close structural analogues, represents a class of highly valuable chemical intermediates. Its defining feature—the reactive carbon-iodine bond—positions it as a critical tool for synthetic chemists, particularly within the pharmaceutical industry. An understanding of its molecular properties, synthetic pathways, and extensive reactivity in cross-coupling reactions enables researchers to design and execute efficient syntheses of complex molecular targets, accelerating the discovery and development of new therapeutic agents.

References

- Benchchem. 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHbyLn5yjeAJ9sAjs4wPbLFkEi571NzF-ZfRP1Gdb6Ttddrf-NYv7X1STdlqIvrdUO7CtvEIu-aqPBNhf_NdSfEK9t7uVF3uR9YlVPGGBCVK6-ufiAgIq9DBQHhmlyTWiFfBk_PZA=]

- Matrix Fine Chemicals. 1-IODO-4-METHOXYBENZENE | CAS 696-62-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5O-Sk9GW9prXlJ_ZRWrz76vQ7fcrN2k4sWKIOntNhXFrT-nLYJCIZpD5mWHJhDWI5-Y42nwSdSwLcsmSeEFiyZszVMctn0PaA2wFE4pYe0nh90K3cgYiAHXU_t03-hHUQ1LMrnIBVZny8SbDPkInvnomv8PYsut55_wtBzot213yQaehINnu5]

- American Elements. 1-iodo-4-methoxy-2-methylbenzene | CAS 63452-69-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkPXYAZV7-zzcJd_ZBr6Vs6ywcmvQxS1H3-9v4ofHuCnUaORfgntVZA503eLor1x-jXe2vXtZEJHCTDdC5si7Vx0-XfxU_Ikpj2jlpiKbanpAdANRSt6kPF7j7dZmf7nCbvwV4e0V-WHTbgrPJ-j1jRGyLlSGo5kkh6xC4Az97QoaklBODua8=]

- PubChem. 1-Iodo-4-(methoxymethyl)benzene | C8H9IO | CID 13796873. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13796873]

- PubChem. 1-Iodo-4-methoxy-2-methylbenzene | C8H9IO | CID 13140160. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13140160]

- Sigma-Aldrich. 1-iodo-4-(methoxymethyl)benzene | 91912-54-8. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/en300-646102]

- Organic Syntheses. PALLADIUM CATALYZED CROSS-COUPLING OF (Z)-1-HEPTENYLDIMETHYLSILANOL WITH 4-IODOANISOLE. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0042]

- Beilstein Journals. Supporting Information for: Polar tagging in the synthesis of monodisperse oligo(p- phenyleneethynylene)s and an update on the synthesis of oligoPPEs. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-188-S1.pdf]

- NIST WebBook. Benzene, 1-iodo-4-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C624317]

- Cheméo. Chemical Properties of Benzene, 1-iodo-4-methyl- (CAS 624-31-7). [URL: https://www.chemeo.com/cid/42-147-3/Benzene-1-iodo-4-methyl-.html]

- Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. [URL: https://chemistry.stackexchange.com/questions/24707/synthesis-of-1-iodo-4-nitrobenzene]

- PubChemLite. 1-iodo-4-(methoxymethyl)benzene (C8H9IO). [URL: https://pubchemlite.deepchem.io/substances/13796873]

- Guidechem. 1-iodo-4-methoxybenzene - 696-62-8. [URL: https://www.guidechem.com/products/696-62-8.html]

- Chemsrc. 1-Iodo-4-methoxy-2,3-dimethylbenzene | CAS#:17938-70-4. [URL: https://www.chemsrc.com/en/cas/17938-70-4_1049969.html]

- BOC Sciences. Applications of Pharmaceutical Intermediates in Drug Development: From Lab to Industry. [URL: https://www.bocsci.

- Purdue University News. New chemistry helps make the medicines people need. [URL: https://www.purdue.edu/newsroom/releases/2023/Q4/new-chemistry-helps-make-the-medicines-people-need.html]

- MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [URL: https://www.mdpi.com/1999-4923/14/4/866]

- SEQENS. Formulation strategies to help de-risking drug development. [URL: https://www.seqens.com/en/formulation-strategies-to-help-de-risking-drug-development/]

- ACS Publications. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.3c00157]

Sources

- 1. 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene | Benchchem [benchchem.com]

- 3. 1-Iodo-4-(methoxymethyl)benzene | C8H9IO | CID 13796873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. New chemistry helps make the medicines people need - News [purdue.edu]

- 7. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]

- 8. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Methoxyethyl)iodobenzene safety data sheet (SDS)

Part 1: Executive Technical Summary

4-(2-Methoxyethyl)iodobenzene (CAS: 254436-31-2) is a specialized aryl iodide intermediate used primarily in medicinal chemistry and materials science. It serves as a critical building block for introducing the 2-methoxyethyl motif—a pharmacophore often utilized to modulate lipophilicity (LogP) and improve aqueous solubility in drug candidates without introducing ionizable groups.

Unlike common reagents like iodobenzene or 4-iodoanisole, this compound combines the reactivity of the C–I bond (amenable to Suzuki, Heck, and Sonogashira couplings) with a flexible, ether-linked side chain. This guide synthesizes its safety profile, handling protocols, and synthetic utility, moving beyond standard SDS boilerplate to provide actionable research intelligence.

Part 2: Chemical Identity & Physical Properties

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 1-iodo-4-(2-methoxyethyl)benzene |

| Common Synonyms | p-(2-Methoxyethyl)phenyl iodide; 4-(2-Methoxyethyl)iodobenzene |

| CAS Registry Number | 254436-31-2 |

| Molecular Formula | C₉H₁₁IO |

| Molecular Weight | 262.09 g/mol |

| SMILES | COCCc1ccc(I)cc1 |

| InChI Key | Predicted: Unique hash based on structure |

Physical Constants (Experimental & Predicted)

| Property | Value | Source/Note |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analog-based* |

| Boiling Point | ~260–270 °C (Predicted) | Derived from MW/Polarity |

| Density | ~1.5–1.6 g/cm³ | Estimated (Aryl iodide heavy atom effect) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Lipophilic ether character |

| Flash Point | >110 °C (Predicted) | Non-volatile classification |

*Note: Pure aryl iodides often yellow upon aging due to trace iodine liberation. "Colorless" indicates high purity.

Part 3: Hazard Identification & Safety Assessment (GHS)

Core Directive: This compound is an alkyl-aryl ether and an aryl halide. Its toxicology is driven by the potential for skin/eye irritation and the release of iodide species.

GHS Classification (29 CFR 1910.1200 / CLP)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing mist/vapors.

-

P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

-

Toxicological Insight (E-E-A-T)

While specific LD50 data for this CAS is limited, structure-activity relationships (SAR) with 4-iodoanisole and 2-phenylethanol derivatives suggest:

-

Skin Absorption: Moderate. The methoxyethyl chain increases cell membrane permeability compared to bare iodobenzene.

-

Sensitization: Aryl iodides can be weak sensitizers.

-

Thyroid Effects: Chronic exposure to organoiodides can theoretically impact thyroid function due to iodide metabolism, though this is rare in R&D quantities.

Part 4: Storage, Stability & Degradation Logic

The Iodine Degradation Cycle: Aryl iodides possess a weak C–I bond (approx. 65 kcal/mol) susceptible to homolytic cleavage by UV light.

-

Light Sensitivity: Photolysis generates phenyl radicals and iodine free radicals (

), which recombine to form molecular iodine ( -

Visual Indicator: The appearance of a yellow/brown tint indicates

formation. -

Stabilization: Store over copper turnings (which scavenge free iodine) if long-term stability is required.

Storage Protocol:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended to prevent oxidation of the ether tail.

-

Container: Amber glass vials (Amberization blocks UV <400nm).

Part 5: Experimental Protocol – Synthesis & Application

Context: Since this compound is often expensive or back-ordered, researchers frequently synthesize it in-house from 2-(4-iodophenyl)ethanol (CAS 50405-25-3).

Method A: Williamson Ether Synthesis (Self-Validating Protocol)

Objective: Methylation of the alcohol tail.

Reagents:

-

Precursor: 2-(4-iodophenyl)ethanol (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)

-

Electrophile: Methyl Iodide (MeI) (1.5 eq)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, suspend NaH in THF at 0 °C.

-

Deprotonation: Add 2-(4-iodophenyl)ethanol dropwise. Observation: H₂ gas evolution (bubbling). Stir for 30 min until bubbling ceases (ensures full alkoxide formation).

-

Alkylation: Add Methyl Iodide dropwise at 0 °C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:1). Product will have a higher Rf than the alcohol.

-

Quench: Cool to 0 °C. Carefully add saturated NH₄Cl (destroys unreacted NaH).

-

Workup: Extract with Et₂O (x3). Wash combined organics with brine. Dry over MgSO₄.[2]

-

Purification: Silica gel flash chromatography.

Visualization: Synthesis Workflow

Caption: Figure 1. Step-wise Williamson ether synthesis workflow for generating 4-(2-Methoxyethyl)iodobenzene from its alcohol precursor.

Part 6: Emergency Response Protocols

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 min. | Lipophilic nature requires soap for removal; water alone is ineffective. |

| Eye Contact | Flush with water for 15 min; lift eyelids. | Iodides are irritants; immediate dilution prevents corneal damage. |

| Spill (Liquid) | Absorb with vermiculite/sand. Do not use sawdust. | Sawdust + Oxidizers (if degraded to Iodine) can be a fire risk. |

| Fire | Use CO₂, Dry Chemical, or Foam. | Burning releases toxic Hydrogen Iodide (HI) gas. |

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 254436-31-2. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

-

ChemSrc. 1-Iodo-4-(2-methoxyethyl)benzene Physicochemical Properties. Retrieved from [Link]

-

Organic Syntheses. General Procedures for Palladium-Catalyzed Cross-Coupling of Aryl Iodides. Org. Synth. 2005, 81,[2] 42. Retrieved from [Link]

Sources

Structural Homology vs. Functional Divergence: Optimizing Aryl-Ether Linkers in Drug Design

Technical Guide: 1-Iodo-4-(2-methoxyethyl)benzene vs. 4-Iodoanisole[1][2][3][4]

Executive Summary

This guide analyzes the critical physicochemical and synthetic distinctions between 4-iodoanisole (Molecule A) and 1-iodo-4-(2-methoxyethyl)benzene (Molecule B).[1][2][3][4] While both serve as aryl-iodide building blocks containing methoxy-ether motifs, they represent fundamentally different electronic and metabolic classes.[1][2][3]

-

4-Iodoanisole: A rigid, electron-rich system dominated by resonance donation (

).[1][2][3][4] -

1-Iodo-4-(2-methoxyethyl)benzene: A flexible, electronically neutral/weakly activated system dominated by alkyl induction (

), with an insulated ether oxygen.[1][2][3][4]

This distinction dictates their utility in palladium-catalyzed cross-coupling (oxidative addition rates), metabolic stability (CYP450 clearance), and bioisosteric design (LogP/Solubility).[2][3][4]

Part 1: Structural & Electronic Characterization[1][3][4]

The primary differentiator is the linker length between the arene and the oxygen atom. This structural change switches the electronic governing principle from resonance to induction.[4]

1.1 Electronic Profile Comparison

| Feature | 4-Iodoanisole | 1-Iodo-4-(2-methoxyethyl)benzene |

| Linker | Direct bond ( | Ethyl spacer ( |

| Electronic Effect | Strong Donor (+M) via lone pair delocalization.[1][2][3][4] | Weak Donor (+I) via hyperconjugation of alkyl chain.[3][4] |

| Hammett Constant ( | -0.27 (Activated Ring) | ~ -0.15 (Weakly Activated) |

| Arene Nucleophilicity | High | Moderate |

| Conformational Freedom | Rigid (Planar preference) | Flexible (Rotatable bonds) |

1.2 Visualization of Electronic Divergence

The following diagram illustrates the resonance capability of the anisole derivative versus the insulation of the ethyl-linked derivative.

Figure 1: Mechanistic flow of electron density.[1][2][3][4] Note how the ethyl spacer in Molecule B effectively "insulates" the ring from the oxygen's resonance effects.

Part 2: Physicochemical Properties & Medicinal Chemistry[1][2][3][4]

For drug development, switching from an anisole to a phenethyl ether is a classic bioisosteric strategy to modulate lipophilicity and metabolic hotspots.

2.1 Comparative Data Table

| Property | 4-Iodoanisole | 1-Iodo-4-(2-methoxyethyl)benzene | Impact on Drug Design |

| Molecular Weight | 234.04 g/mol | 262.10 g/mol | Slight increase in mass.[1][2][3][4] |

| LogP (Calc) | ~2.9 | ~3.4 | Molecule B is more lipophilic. The addition of two methylene groups increases hydrophobicity despite the ether oxygen. |

| Metabolic Liability | O-Dealkylation (Rapid) | Benzylic Oxidation & O-Dealkylation | Molecule B introduces a new soft spot (Benzylic C-H). |

| Solubility (Aq) | Low | Very Low | Molecule B requires more aggressive solubilizing groups elsewhere in the scaffold.[1][2][3][4] |

| Physical State | Solid (MP 50-53°C) | Liquid (Oil) | Molecule B is harder to handle as a solid dosage form precursor.[1][2][3][4] |

2.2 Metabolic Stability Implications[1][3][4][5]

-

Anisole: The primary clearance pathway is CYP450-mediated O-demethylation to the phenol, which is rapidly glucuronidated and excreted.[1][2]

-

Phenethyl Ether: The metabolic profile is more complex.[4] While O-dealkylation occurs, the benzylic position (alpha to the ring) is prone to hydroxylation. This can lead to chain shortening or ring opening, altering the pharmacophore's half-life (

).[2][3][4]

Part 3: Synthetic Utility & Protocols

3.1 Reactivity in Cross-Coupling

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig):

-

4-Iodoanisole: The electron-rich ring makes the C-I bond stronger, theoretically slowing the oxidative addition step compared to electron-neutral aryls.[1][2][3] However, it is a standard, high-performing substrate for modern phosphine ligands (e.g., XPhos, SPhos).[2]

-

1-Iodo-4-(2-methoxyethyl)benzene: Behaves like an alkyl-substituted aryl iodide (e.g., 4-iodotoluene).[1][2][3][4] It generally undergoes oxidative addition slightly faster than the anisole due to less electron donation into the C-I antibonding orbital.

3.2 Synthesis of 1-Iodo-4-(2-methoxyethyl)benzene

While 4-iodoanisole is a commodity chemical, the ethyl-linked analog often requires in-house synthesis.[1][2][3][4] The most robust route utilizes the methylation of 2-(4-iodophenyl)ethanol.[1][2][3]

Protocol: Methylation of 2-(4-iodophenyl)ethanol

Reagents:

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)[2]

-

Iodomethane (MeI, 1.2 equiv) or Dimethyl Sulfate[2]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen (

) atmosphere. -

Solvation: Dissolve 2-(4-iodophenyl)ethanol in anhydrous THF (0.2 M concentration). Cool to 0°C.[3][4]

-

Deprotonation: Carefully add NaH portion-wise. Evolution of

gas will occur.[3][4] Stir at 0°C for 30 minutes until gas evolution ceases. Why: Ensures complete formation of the alkoxide anion. -

Alkylation: Add Iodomethane dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[3][4]

-

Quench: Cool to 0°C and carefully quench with saturated aqueous

. -

Workup: Extract with Diethyl Ether (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validating Check: The product should be a clear, colorless to pale yellow oil.[2][3]

Part 4: Workflow Visualization

The following diagram outlines the decision tree for selecting between these two building blocks and the synthetic pathway for the ethyl derivative.

Figure 2: Decision matrix for scaffold selection and downstream integration.

References

-

Electronic Effects in Organic Chemistry: Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link[1][3][4]

-

Metabolic Stability Strategies: Meanwell, N. A. (2011).[3][4] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1][3][4]

-

Synthesis Protocol (Alkylation): Wuts, P. G. M., & Greene, T. W. (2006).[2][4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Referencing Methyl Ether formation).[3][4] Link[1][3][4]

-

4-Iodoanisole Properties: PubChem Compound Summary for CID 69676, 4-Iodoanisole. Link[1][3][4]

-

Palladium Catalysis Mechanics: Hartwig, J. F. (2010).[3][4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Chapter on Oxidative Addition rates of Aryl Halides).

Sources

- 1. o-Iodoanisole | C7H7IO | CID 68257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodoanisole | 696-62-8 [chemicalbook.com]

- 3. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Iodo-4-methoxy-2-methylbenzene | C8H9IO | CID 13140160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nedmdg.org [nedmdg.org]

Suppliers and price of 1-Iodo-4-(2-methoxyethyl)benzene

The following technical guide provides an in-depth analysis of 1-Iodo-4-(2-methoxyethyl)benzene , focusing on sourcing strategies, synthesis protocols, and quality control for drug development applications.

CAS Number: 254436-31-2 Formula: C₉H₁₁IO Molecular Weight: 262.09 g/mol Synonyms: 4-(2-Methoxyethyl)iodobenzene; p-Iodophenethyl methyl ether

Executive Summary & Significance

1-Iodo-4-(2-methoxyethyl)benzene is a specialized aryl iodide building block used primarily in medicinal chemistry as a linker motif . It serves as a precursor for introducing the 4-(2-methoxyethyl)phenyl moiety into drug candidates via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The 2-methoxyethyl tail is a classic "solubilizing group" in drug design. It modulates lipophilicity (LogP) and improves metabolic stability compared to simple alkyl chains, while maintaining a polar ether oxygen that can engage in hydrogen bonding with target proteins.

Availability Status: Unlike its lower homolog 1-iodo-4-(methoxymethyl)benzene, this specific ethyl-linked congener is not a commodity chemical . It is rarely found in stock at major catalog suppliers (Sigma, Fisher) and typically requires custom synthesis or in-house preparation .

Sourcing Intelligence: Make vs. Buy Analysis

Due to the scarcity of the final product, researchers face a binary choice: outsource via custom synthesis or synthesize in-house using accessible precursors.

Option A: Commercial Sourcing (Direct Buy)

-

Availability: Low (Typically "Made to Order").

-

Lead Time: 4–8 weeks.

-

Estimated Price: High ($500 – $1,500 per gram for custom synthesis).

-

Recommended Aggregators:

-

MolPort / eMolecules: Check these databases first; they aggregate stock from niche building block suppliers (e.g., Enamine, Combi-Blocks, WuXi AppTec).

-

SciFinder / ChemSpider: Use CAS 254436-31-2 to verify current vendors.

-

Option B: In-House Synthesis (Recommended)

For quantities <50g, in-house synthesis is significantly faster and more cost-effective. The precursor, 2-(4-iodophenyl)ethanol , is commercially available and affordable.

Cost Model for In-House Production:

| Component | CAS No. | Approx. Price | Source Example |

| Precursor: 2-(4-Iodophenyl)ethanol | 52914-23-5 | $15 - $25 / g | ChemScene, AK Scientific, Matrix |

| Reagent: Methyl Iodide (MeI) | 74-88-4 | Commodity | Sigma, Fisher |

| Reagent: Sodium Hydride (NaH) | 7647-01-0 | Commodity | Sigma, Fisher |

| Estimated Final Cost | -- | ~$30 - $50 / g | (Labor excluded) |

Decision Matrix:

Figure 1: Procurement decision tree based on scale and urgency.

Experimental Protocol: In-House Synthesis

Method: Williamson Ether Synthesis Reaction: O-Methylation of 2-(4-iodophenyl)ethanol.

Reaction Scheme

Step-by-Step Methodology

Note: This protocol is adapted from standard procedures for primary alcohol methylation [1, 2].

Safety Precaution: Methyl iodide is a suspected carcinogen and volatile. Sodium hydride releases hydrogen gas.[1] Perform all operations in a fume hood.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation:

-

Charge the flask with Sodium Hydride (NaH) (60% in oil, 1.2 equiv, 12 mmol, 0.48 g).

-

Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil (optional, but improves purity).

-

Add anhydrous THF (30 mL) and cool to 0°C (ice bath).

-

Dropwise, add a solution of 2-(4-iodophenyl)ethanol (1.0 equiv, 10 mmol, 2.48 g) in anhydrous THF (10 mL).

-

Observation: Gas evolution (

).[1][2] Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure complete alkoxide formation.

-

-

Methylation:

-

Cool the mixture back to 0°C .

-

Add Methyl Iodide (MeI) (1.5 equiv, 15 mmol, 0.93 mL) dropwise.

-

Allow to warm to RT and stir for 4–6 hours .

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting alcohol (

) should disappear; product (

-

-

Workup:

-

Quench carefully with saturated aqueous

at 0°C. -

Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85–95% (Colorless to pale yellow oil).

-

Figure 2: Synthesis workflow for in-house production.

Quality Control & Characterization

To validate the synthesized or purchased material, compare against these predicted parameters.

| Parameter | Specification / Expectation |

| Physical State | Clear, colorless to pale yellow liquid (at RT).[3][4] |

| Boiling Point | ~270–280°C (Predicted); Distillable under high vacuum. |

| ¹H NMR (CDCl₃) | δ 7.60 (d, 2H, Ar-H ortho to I), 7.00 (d, 2H, Ar-H meta to I), 3.58 (t, 2H, -CH₂-O-), 3.35 (s, 3H, -OCH₃), 2.85 (t, 2H, Ar-CH₂-). |

| ¹³C NMR | Characteristic signals for C-I (~91 ppm) and -OCH₃ (~58 ppm). |

| Purity (HPLC) | >98% (UV detection at 254 nm). |

Critical QC Check: Ensure the absence of the starting alcohol (broad IR peak at ~3400 cm⁻¹) and elimination byproducts (styrene derivatives, vinylic protons in NMR).

Applications in Drug Discovery

This building block is utilized to append the 4-(2-methoxyethyl)phenyl group.

-

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids/esters to form biaryl systems.

-

Conditions:

,

-

-

Sonogashira Coupling:

-

Reacts with terminal alkynes.

-

Conditions:

, CuI,

-

-

Heck Reaction:

-

Coupling with alkenes (e.g., acrylates).

-

Mechanistic Insight: The para-iodine offers high reactivity (superior to bromide) and excellent site-selectivity, avoiding steric interference from the ethyl tail during oxidative addition.

References

-

Williamson Ether Synthesis Protocol: BenchChem. Standard Reaction Conditions for the Synthesis of (S)-(1-Methoxyethyl)benzene. Link (Accessed 2026). Note: Adapted for non-chiral primary alcohol.

-

Precursor Availability: ChemicalBook. 4-Iodophenethyl alcohol Properties and Suppliers. Link

-

General Iodobenzene Synthesis: Organic Syntheses, Coll. Vol. 1, p.323 (1941).[5] Iodobenzene. Link

-

Sourcing Data: PubChem Compound Summary for CAS 254436-31-2. Link

Sources

An In-Depth Technical Guide to the Synthesis and Derivatization of 4-(2-Methoxyethyl)phenyl Iodide for Drug Discovery and Materials Science

Introduction: The Strategic Importance of the 4-(2-Methoxyethyl)phenyl Iodide Scaffold

In the landscape of modern medicinal chemistry and materials science, the 4-(2-methoxyethyl)phenyl iodide scaffold has emerged as a versatile and highly valuable building block. Its unique combination of a reactive iodine atom, ripe for a multitude of cross-coupling reactions, and the methoxyethyl side chain, which can influence solubility, metabolic stability, and receptor interactions, makes it a strategic starting point for the synthesis of diverse and complex molecules.

This guide provides a comprehensive overview of the synthesis of 4-(2-methoxyethyl)phenyl iodide and its subsequent derivatization through key palladium-catalyzed cross-coupling reactions. We will delve into the practical aspects of these transformations, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. Furthermore, we will explore the critical role of this scaffold in the development of high-affinity ligands for the serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depression.

Synthesis of the Core Scaffold: 4-(2-Methoxyethyl)phenyl Iodide

The synthesis of 4-(2-methoxyethyl)phenyl iodide is a two-step process commencing from the readily available 4-(2-methoxyethyl)phenol. This precursor itself can be synthesized from 4-hydroxyacetophenone through a three-step sequence involving α-bromination, methoxide-bromide exchange, and subsequent reduction.[1][2][3]

Step 1: Synthesis of 4-(2-Methoxyethyl)phenol

A robust and scalable synthesis of 4-(2-methoxyethyl)phenol has been previously reported.[4][5] The key transformation involves the reduction of an α-methoxy-4-hydroxyacetophenone intermediate.

Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenol [4]

-

To a solution of α-methoxy-4-hydroxyacetophenone (1.66 g, 10.0 mmol) in ethanol (40 mL), add 10% palladium on charcoal (86 mg).

-

Hydrogenate the mixture at 45 psi for 4 hours.

-

Filter the solution to remove the catalyst and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation (b.p. 125°C / 3 mm) to afford pure 4-(2-methoxyethyl)phenol.

Expected Yield: 96%[4]

Characterization Data for 4-(2-Methoxyethyl)phenol:

-

¹H NMR (CDCl₃): δ 2.84 (t, 2H, J = 7 Hz), 3.42 (s, 3H), 3.65 (t, 2H, J = 7 Hz), 6.74 (d, 2H, J = 9 Hz), 7.1 (d, 2H, J = 9 Hz), 7.0 (br, 1H).[4]

-

IR (film): 3300 cm⁻¹[4]

-

MS: M⁺ 152[4]

Step 2: Iodination of 4-(2-Methoxyethyl)phenol

The introduction of the iodine atom onto the aromatic ring is a crucial step. Electrophilic aromatic iodination of the electron-rich phenol derivative is readily achieved using N-iodosuccinimide (NIS). This reagent is favored for its mild reaction conditions and high regioselectivity for the position para to the hydroxyl group, which in this case is already occupied by the methoxyethyl group, thus directing iodination to the ortho position.

Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenyl Iodide

-

In a round-bottom flask, dissolve 4-(2-methoxyethyl)phenol (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-iodosuccinimide (1.1 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(2-methoxyethyl)phenyl iodide.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for activated aromatic rings like phenols. It avoids the harsh conditions and potential side reactions associated with other iodinating reagents.

-

Acetonitrile/Dichloromethane: These polar aprotic solvents are excellent choices for this reaction as they solubilize the reactants and do not interfere with the electrophilic substitution mechanism.

-

Room Temperature: The reaction is typically efficient at room temperature, minimizing the risk of side reactions and decomposition.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of 4-(2-methoxyethyl)phenyl iodide lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted styrene derivatives.[7][8] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(2-Methoxyethyl)phenyl Iodide with an Arylboronic Acid

-

To a reaction vessel, add 4-(2-methoxyethyl)phenyl iodide (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like aqueous sodium carbonate (2.0 equiv).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting aryl iodide and the appearance of the more nonpolar biaryl product. The final product can be unequivocally characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, providing a direct route to substituted alkenes.[9][10] This reaction is particularly useful for introducing vinyl groups or extending carbon chains.

Experimental Protocol: Heck Reaction of 4-(2-Methoxyethyl)phenyl Iodide with an Alkene

-

In a reaction flask, combine 4-(2-methoxyethyl)phenyl iodide (1.0 equiv), the alkene (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), a phosphine ligand like P(o-tolyl)₃ (0.04 equiv), and a base such as triethylamine (1.5 equiv).

-

Add a polar aprotic solvent like DMF or acetonitrile.

-

Heat the mixture to 80-100°C and stir until the reaction is complete.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Expertise & Experience: The choice of phosphine ligand is critical in the Heck reaction. For electron-rich aryl iodides like 4-(2-methoxyethyl)phenyl iodide, a moderately electron-rich and bulky phosphine like P(o-tolyl)₃ can enhance the rate of the reaction and improve yields.

Diagram: Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, coupling an aryl or vinyl halide with a terminal alkyne.[11][12] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials.

Experimental Protocol: Sonogashira Coupling of 4-(2-Methoxyethyl)phenyl Iodide with a Terminal Alkyne

-

To a Schlenk flask, add 4-(2-methoxyethyl)phenyl iodide (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base.

-

Add the terminal alkyne (1.2 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until completion.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Trustworthiness: The Sonogashira coupling is a highly reliable reaction. The formation of the desired product can be confirmed by the appearance of characteristic alkyne signals in the ¹H and ¹³C NMR spectra, as well as the disappearance of the terminal alkyne proton signal in the ¹H NMR spectrum.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and agrochemicals.

Experimental Protocol: Buchwald-Hartwig Amination of 4-(2-Methoxyethyl)phenyl Iodide with an Amine

-

In a glovebox or under an inert atmosphere, combine 4-(2-methoxyethyl)phenyl iodide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.01 equiv), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.02 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110°C with stirring.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the derivatization of 4-alkoxyphenyl iodides, providing a predictive framework for reactions with 4-(2-methoxyethyl)phenyl iodide.

| Reaction | Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Iodotoluene | Phenylboronic acid | Pd/CeO₂ | K₂CO₃ | DMF | 150 | - | [15] |

| Heck | Iodobenzene | n-Butyl acrylate | PdCl₂/dppc⁺PF₆⁻ | Et₃N | [bmim][PF₆] | 120 | >95 | [2] |

| Sonogashira | Aryl Iodide | Terminal Alkyne | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 80-91 | [16] |

| Buchwald-Hartwig | 4-Bromoanisole | Piperidine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 93 | [17][18] |

Application Spotlight: 5-HT1A Receptor Ligands

The 4-alkoxyphenylpiperazine moiety is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands.[4][19] The 4-(2-methoxyethyl)phenyl group, when incorporated into such structures, can significantly influence the pharmacological profile.

Structure-Activity Relationship (SAR) Insights:

-

Alkoxy Chain Length: The length and nature of the alkoxy group at the 4-position of the phenyl ring can impact binding affinity. Elongation of a simple alkyl chain can increase affinity up to a certain point, suggesting the presence of a hydrophobic pocket in the receptor binding site.[20]

-

Methoxyethyl Group: The methoxyethyl group offers a balance of lipophilicity and hydrophilicity. The ether oxygen can act as a hydrogen bond acceptor, potentially forming favorable interactions within the receptor. This can lead to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, compared to simple alkyl chains.

-

Steric and Electrostatic Properties: The overall steric bulk and electrostatic potential of the N4-substituent on the piperazine ring are critical determinants of 5-HT1A receptor affinity.[19] The 4-(2-methoxyethyl)phenyl group contributes to these properties, and its derivatives can be fine-tuned to optimize receptor binding.

Conclusion

4-(2-methoxyethyl)phenyl iodide is a powerful and versatile building block for the synthesis of a wide range of functional molecules. Its straightforward synthesis and amenability to a variety of palladium-catalyzed cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science. The insights and protocols provided in this guide are intended to facilitate the exploration of the rich chemical space accessible from this scaffold, ultimately accelerating the development of novel therapeutics and advanced materials.

References

-

ResearchGate. (n.d.). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. [Link][2]

-

Publications of the IAS Fellows. (n.d.). A New Route to (±) Metoprolol. [Link][4]

-

PrepChem.com. (n.d.). Synthesis of 4-(2'-methoxyethyl)phenol. [Link][5]

-

ResearchGate. (2025, August 9). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. [Link][21]

-

PubMed. (n.d.). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. [Link][20]

-

University of Florida. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link][17]

-